N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine is a synthetic organic compound that belongs to the class of cyclohexylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and methoxyamine.
Formation of Intermediate: Cyclohexanone is reacted with methoxyamine under acidic conditions to form the intermediate 2-methoxycyclohexanone.
Thietan Ring Formation: The intermediate is then subjected to a thietan ring formation reaction, which involves the use of sulfur and a suitable base.
Final Product: The final step involves the amination of the thietan ring to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated structure.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the effects of cyclohexylamines on biological systems.
Industrial Applications: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1R,2R)-2-Methoxycyclohexyl)amine: Lacks the thietan ring but shares the cyclohexylamine structure.
N-((1R,2R)-2-Methoxycyclohexyl)thietan-2-amine: Similar structure but with a different position of the thietan ring.
Uniqueness
N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine is unique due to the presence of both the methoxy group and the thietan ring, which confer distinct chemical properties and reactivity compared to other cyclohexylamines.
Eigenschaften
Molekularformel |
C10H19NOS |
---|---|
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-methoxycyclohexyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NOS/c1-12-10-5-3-2-4-9(10)11-8-6-13-7-8/h8-11H,2-7H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
GGVLSPLSYKBABP-NXEZZACHSA-N |
Isomerische SMILES |
CO[C@@H]1CCCC[C@H]1NC2CSC2 |
Kanonische SMILES |
COC1CCCCC1NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.